![molecular formula C12H12N2O3S2 B5768890 4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5768890.png)
4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiophene derivative with methyl phenyl sulfonyl chloride in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Thiophene-2-carboxamide: Lacks the sulfamoyl group, making it less versatile in forming hydrogen bonds.
4-[Methyl(phenyl)sulfamoyl]benzene: Lacks the thiophene ring, which reduces its potential for π-π interactions.
Thiophene-2-sulfonamide: Similar in structure but lacks the carboxamide group, affecting its overall reactivity and interaction profile.
Uniqueness: 4-[Methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups, which enhance its ability to form diverse interactions with biological targets. This dual functionality makes it a promising candidate for drug development and material science applications.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-14(9-5-3-2-4-6-9)19(16,17)10-7-11(12(13)15)18-8-10/h2-8H,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCQBCRRBELGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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